molecular formula C28H30N2O4 B10914863 3,5-bis(2,4-dimethoxyphenyl)-1-(2,5-dimethylbenzyl)-1H-pyrazole

3,5-bis(2,4-dimethoxyphenyl)-1-(2,5-dimethylbenzyl)-1H-pyrazole

Cat. No.: B10914863
M. Wt: 458.5 g/mol
InChI Key: JPKOERIJXQYAKT-UHFFFAOYSA-N
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Description

2-[3-(2,4-DIMETHOXYPHENYL)-1-(2,5-DIMETHYLBENZYL)-1H-PYRAZOL-5-YL]-5-METHOXYPHENYL METHYL ETHER is a complex organic compound characterized by its unique structural features. This compound is notable for its potential applications in various fields, including chemistry, biology, and medicine. Its structure comprises a pyrazole ring substituted with dimethoxyphenyl and dimethylbenzyl groups, which contribute to its distinct chemical properties.

Preparation Methods

The synthesis of 2-[3-(2,4-DIMETHOXYPHENYL)-1-(2,5-DIMETHYLBENZYL)-1H-PYRAZOL-5-YL]-5-METHOXYPHENYL METHYL ETHER typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the pyrazole ring: This step involves the cyclization of appropriate precursors under controlled conditions.

    Substitution reactions:

    Etherification: The final step involves the formation of the methyl ether group, typically through an etherification reaction using methanol and an acid catalyst.

Industrial production methods may involve optimization of these steps to enhance yield and purity, often utilizing advanced techniques such as continuous flow reactors and automated synthesis systems.

Chemical Reactions Analysis

2-[3-(2,4-DIMETHOXYPHENYL)-1-(2,5-DIMETHYLBENZYL)-1H-PYRAZOL-5-YL]-5-METHOXYPHENYL METHYL ETHER undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert ketones or aldehydes within the molecule to alcohols.

    Substitution: Electrophilic or nucleophilic substitution reactions can introduce different functional groups into the molecule, altering its chemical properties.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon, acid catalysts), and specific temperature and pressure conditions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

2-[3-(2,4-DIMETHOXYPHENYL)-1-(2,5-DIMETHYLBENZYL)-1H-PYRAZOL-5-YL]-5-METHOXYPHENYL METHYL ETHER has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: This compound is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases such as cancer and infectious diseases.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-[3-(2,4-DIMETHOXYPHENYL)-1-(2,5-DIMETHYLBENZYL)-1H-PYRAZOL-5-YL]-5-METHOXYPHENYL METHYL ETHER involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors involved in disease processes, leading to therapeutic effects. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research.

Comparison with Similar Compounds

Similar compounds to 2-[3-(2,4-DIMETHOXYPHENYL)-1-(2,5-DIMETHYLBENZYL)-1H-PYRAZOL-5-YL]-5-METHOXYPHENYL METHYL ETHER include other pyrazole derivatives with similar structural features. These compounds may share some chemical properties but differ in their specific biological activities and applications. Examples of similar compounds include:

    3,4-Dimethoxyphenylacetonitrile: Used as an intermediate in the synthesis of pharmaceuticals.

    N~2~-[(3,4-Dimethoxyphenyl)sulfonyl]-N~2~-(2,5-dimethylbenzyl)-N-(3-fluorophenyl)isoleucinamide: Known for its potential therapeutic applications.

The uniqueness of 2-[3-(2,4-DIMETHOXYPHENYL)-1-(2,5-DIMETHYLBENZYL)-1H-PYRAZOL-5-YL]-5-METHOXYPHENYL METHYL ETHER lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C28H30N2O4

Molecular Weight

458.5 g/mol

IUPAC Name

3,5-bis(2,4-dimethoxyphenyl)-1-[(2,5-dimethylphenyl)methyl]pyrazole

InChI

InChI=1S/C28H30N2O4/c1-18-7-8-19(2)20(13-18)17-30-26(24-12-10-22(32-4)15-28(24)34-6)16-25(29-30)23-11-9-21(31-3)14-27(23)33-5/h7-16H,17H2,1-6H3

InChI Key

JPKOERIJXQYAKT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C)CN2C(=CC(=N2)C3=C(C=C(C=C3)OC)OC)C4=C(C=C(C=C4)OC)OC

Origin of Product

United States

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